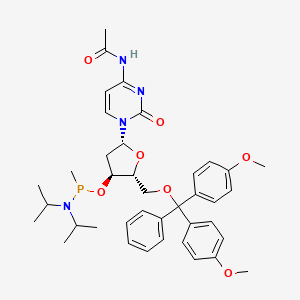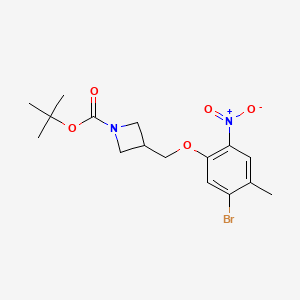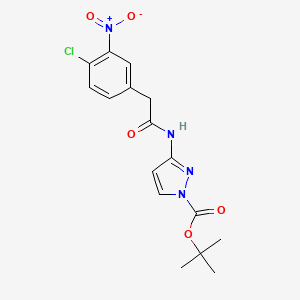
2-(Piperidin-4-yl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis and can be utilized to synthesize a variety of pharmaceutical compounds and biologically active molecules .
Vorbereitungsmethoden
2-(Piperidin-4-yl)butanoic acid hydrochloride can be prepared by reacting 4-piperidine butyric acid with hydrochloric acid. The specific preparation method involves reacting 4-piperidine butyric acid with a suitable amount of hydrochloric acid in a suitable solvent, followed by purification of the product through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Piperidin-4-yl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules.
Biology: It is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-yl)butanoic acid hydrochloride involves its participation in the synthesis of biologically active molecules. For example, it is used in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets specific enzymes involved in the NAD salvage pathway, thereby inhibiting the production of NAD and affecting cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
2-(Piperidin-4-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-4-yl)butanoic acid: This compound is similar in structure but lacks the hydrochloride group.
4-(Piperidin-2-yl)butanoic acid hydrochloride: This compound has a similar structure but with the piperidine ring substituted at the 2-position instead of the 4-position. The uniqueness of this compound lies in its specific substitution pattern and its ability to participate in the synthesis of a wide range of biologically active molecules.
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
2-piperidin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(9(11)12)7-3-5-10-6-4-7;/h7-8,10H,2-6H2,1H3,(H,11,12);1H |
InChI-Schlüssel |
JPYQULSNJFQHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCNCC1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)








